Propionaldehyde, DAIH derivative
Overview
Description
Propionaldehyde, DAIH derivative, also known as 2-Diphenylacetyl-3-(propylidene-hydrazono)indan-1-one or 2-Diphenylacetyl-indan-1,3-dione-1-propylidenehydrazone, is a chemical compound with the molecular formula C26H22N2O2 and a molecular weight of 394.47 g/mol . This compound is used as an analytical standard and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionaldehyde, DAIH derivative, can be synthesized through the reaction of propionaldehyde with hydrazine derivatives under controlled conditions. The reaction typically involves the formation of a hydrazone intermediate, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the analytical standard grade of the compound .
Chemical Reactions Analysis
Types of Reactions
Propionaldehyde, DAIH derivative, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Propionaldehyde, DAIH derivative, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propionaldehyde, DAIH derivative, involves its interaction with specific molecular targets and pathways. The compound can form imine derivatives through nucleophilic addition reactions with primary amines, leading to the formation of Schiff bases . These reactions are essential in various biochemical processes and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde: A simpler aldehyde with similar reactivity but different molecular structure.
Butyraldehyde: Another aldehyde with a longer carbon chain, exhibiting similar chemical properties.
Benzaldehyde: An aromatic aldehyde with distinct aromatic properties.
Uniqueness
Propionaldehyde, DAIH derivative, is unique due to its specific molecular structure, which allows it to form stable hydrazone derivatives. This property makes it valuable in analytical and synthetic applications, distinguishing it from other aldehydes .
Properties
IUPAC Name |
(3Z)-2-(2,2-diphenylacetyl)-3-[(E)-propylidenehydrazinylidene]inden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-2-17-27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22-23H,2H2,1H3/b27-17+,28-24+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNULXLCEYYXEZ-ZBJQCLPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=N/N=C\1/C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559197 | |
Record name | (3Z)-2-(Diphenylacetyl)-3-[(2E)-propylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-20-5 | |
Record name | (3Z)-2-(Diphenylacetyl)-3-[(2E)-propylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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